molecular formula C11H16N2O3 B13411862 N-(2-aminoethyl)-3,4-dimethoxybenzamide

N-(2-aminoethyl)-3,4-dimethoxybenzamide

Cat. No.: B13411862
M. Wt: 224.26 g/mol
InChI Key: OPRXDSIOAFBSDY-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with two methoxy groups and an amide group attached to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-aminoethyl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

N-(2-aminoethyl)-3,4-dimethoxybenzamide can be compared with other benzamide derivatives such as:

    N-(2-aminoethyl)-4-methoxybenzamide: Similar structure but with only one methoxy group.

    N-(2-aminoethyl)-3,4-dihydroxybenzamide: Contains hydroxyl groups instead of methoxy groups.

    N-(2-aminoethyl)-3,4-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

N-(2-aminoethyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C11H16N2O3/c1-15-9-4-3-8(7-10(9)16-2)11(14)13-6-5-12/h3-4,7H,5-6,12H2,1-2H3,(H,13,14)

InChI Key

OPRXDSIOAFBSDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN)OC

Origin of Product

United States

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